A Comprehensive Technical Guide to the Physicochemical Properties and Solubility Profile of 2-Butyl-4,6-dihydroxybenzoic Acid
A Comprehensive Technical Guide to the Physicochemical Properties and Solubility Profile of 2-Butyl-4,6-dihydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butyl-4,6-dihydroxybenzoic acid, a derivative of dihydroxybenzoic acid, represents a class of compounds with potential significance in medicinal chemistry and drug discovery. The strategic placement of a butyl group on the aromatic ring, alongside hydroxyl and carboxylic acid moieties, is anticipated to modulate its physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. Understanding these fundamental properties is a critical first step in the rational design and development of new therapeutic agents.
This in-depth technical guide provides a comprehensive overview of the key physicochemical parameters and the solubility profile of 2-Butyl-4,6-dihydroxybenzoic acid. In the absence of extensive publicly available experimental data for this specific molecule, this guide emphasizes the established methodologies for determining these crucial properties. By providing detailed, field-proven experimental protocols, this document serves as a practical resource for researchers, enabling them to generate the necessary data to advance their research and development efforts. The guide also draws upon data from structurally related dihydroxybenzoic acid isomers to provide context and highlight the importance of each parameter.
Physicochemical Properties: The Foundation of Drug Action
The physicochemical properties of a drug candidate are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of these characteristics is paramount for predicting a compound's behavior in biological systems and for guiding formulation development.
Core Molecular Identifiers
The foundational identifiers for 2-Butyl-4,6-dihydroxybenzoic acid are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 2-Butyl-4,6-dihydroxybenzoic acid | N/A |
| CAS Number | 173324-41-9 | [1][2] |
| Molecular Formula | C₁₁H₁₄O₄ | [1] |
| Molecular Weight | 210.23 g/mol | [1] |
| IUPAC Name | 2-butyl-4,6-dihydroxy-benzoic acid | [1] |
| SMILES | CCCCc1cc(O)cc(O)c1C(=O)O | [1] |
| Predicted Boiling Point | 394.3 ± 22.0 °C | [2] |
Acid Dissociation Constant (pKa)
| Compound | pKa Values |
| 2,4-Dihydroxybenzoic acid | 3.11, 8.55, 14.0 |
| 2,6-Dihydroxybenzoic acid | 1.51 (strongest acidic) |
| 2,5-Dihydroxybenzoic acid | Data not readily available |
| 3,4-Dihydroxybenzoic acid | Data not readily available |
| 3,5-Dihydroxybenzoic acid | Data not readily available |
The presence of the electron-donating butyl group at the 2-position is expected to have a nuanced effect on the pKa values of the carboxylic acid and hydroxyl groups compared to the parent dihydroxybenzoic acid. Experimental determination is crucial for an accurate understanding of its ionization profile.
Lipophilicity (LogP)
The partition coefficient (P), typically expressed as its logarithm (logP), is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (often n-octanol) and a polar solvent (water).[3] LogP is a critical indicator of a drug's ability to cross biological membranes.[3] The butyl group in 2-Butyl-4,6-dihydroxybenzoic acid will significantly increase its lipophilicity compared to unsubstituted dihydroxybenzoic acids.
| Compound | LogP |
| 2,4-Dihydroxybenzoic acid | 1.63 |
| 2,6-Dihydroxybenzoic acid | 1.28 |
| 2,5-Dihydroxybenzoic acid | 1.6 |
An optimal logP value is often sought in drug design to balance solubility and membrane permeability.
Solubility Profile: A Critical Determinant of Bioavailability
The solubility of an active pharmaceutical ingredient (API) is a key factor influencing its oral bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering clinical development. The solubility of 2-Butyl-4,6-dihydroxybenzoic acid is expected to be pH-dependent due to its acidic functional groups.
Thermodynamic vs. Kinetic Solubility
It is important to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pH. Kinetic solubility , on the other hand, is the concentration at which a compound, often rapidly dissolved from a concentrated stock solution (e.g., in DMSO), begins to precipitate in an aqueous medium. Kinetic solubility is frequently used in early-stage drug discovery for high-throughput screening.
While specific solubility data for 2-Butyl-4,6-dihydroxybenzoic acid is not available, the general solubility of related dihydroxybenzoic acids is described as soluble in water, ethanol, and diethyl ether. The introduction of the butyl group is likely to decrease aqueous solubility and increase solubility in organic solvents.
Experimental Protocols for Physicochemical and Solubility Characterization
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties and solubility of 2-Butyl-4,6-dihydroxybenzoic acid.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a compound by monitoring the pH of a solution as a titrant of known concentration is added.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh and dissolve a known amount of 2-Butyl-4,6-dihydroxybenzoic acid in a co-solvent system (e.g., methanol/water) to ensure complete dissolution.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a calibrated burette.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. For polyprotic acids, multiple inflection points will be observed.
Determination of LogP by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.
Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of 2-Butyl-4,6-dihydroxybenzoic acid in the aqueous phase.
-
Partitioning: In a separatory funnel, combine a known volume of the analyte-containing aqueous phase with a known volume of the n-octanol phase.
-
Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to allow for the partitioning of the analyte between the two phases.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Determine the concentration of the analyte in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Determination of Thermodynamic Solubility by the Shake-Flask Method
This method determines the equilibrium solubility of a compound in a specific solvent system.
Methodology:
-
Sample Preparation: Add an excess amount of solid 2-Butyl-4,6-dihydroxybenzoic acid to a series of vials, each containing a known volume of the desired solvent (e.g., water, pH buffers, organic solvents).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of the experiment is essential.
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Solubility Value: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent.
Interplay of Physicochemical Properties and Solubility
The physicochemical properties of 2-Butyl-4,6-dihydroxybenzoic acid are intrinsically linked and collectively determine its solubility profile.
Conclusion
While a complete experimental dataset for the physicochemical properties and solubility of 2-Butyl-4,6-dihydroxybenzoic acid is not yet publicly available, this technical guide provides the necessary framework and detailed methodologies for its comprehensive characterization. The provided protocols for determining pKa, logP, and thermodynamic solubility are robust and widely accepted in the field of drug development. By following these established procedures, researchers can generate the critical data needed to evaluate the potential of 2-Butyl-4,6-dihydroxybenzoic acid as a drug candidate and to guide future formulation and development efforts. The insights gained from such studies will be instrumental in unlocking the therapeutic potential of this and related molecules.
References
- Hardcastle, I. R., et al. (2001). 2,3,5-trifluoro-4-(3-fluoropropoxy)-6-hydroxybenzoic acid. Tetrahedron Letters, 42(7), 1363-1365.
-
SIELC Technologies. (2025, August 1). 2,4-Dihydroxybenzoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dihydroxybenzoic acid. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845). Retrieved from [Link]
-
LookChem. (2023, July 5). 2,4-dihydroxy-6-n-butylbenzoic acid, methyl ester cas 102342-62-1. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid. Retrieved from [Link]
-
AHH Chemical. (n.d.). Buy Quality Food Grade 2,4-dihydroxy-6-butylbenzoic acid 102342-62-1. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dihydroxybenzoic Acid. Retrieved from [Link]
-
ResearchGate. (2020, January). 2,3-Dihydroxybenzoic acid. Retrieved from [Link]
Sources
- 1. 2-Butyl-4,6-dihydroxybenzoic Acid, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]
- 2. Buy Quality Food Grade 2,4-dihydroxy-6-butylbenzoic acid 102342-62-1 [minstargroup.com]
- 3. 2,5-Dihydroxybenzoic acid | C7H6O4 | CID 3469 - PubChem [pubchem.ncbi.nlm.nih.gov]
